molecular formula C25H25N3O4S B2827539 3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 799817-62-2

3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B2827539
CAS No.: 799817-62-2
M. Wt: 463.55
InChI Key: NGYHOSWXZRSOSD-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyridine-carboxamide class, characterized by a fused bicyclic system combining a thiophene ring with a pyridine moiety. The core structure includes a seven-membered cyclohepta ring, distinguishing it from smaller cyclopenta or cyclohexa analogs. Key structural features include:

  • 2,5-Dimethoxyphenyl carboxamide: The methoxy groups may improve solubility and influence binding affinity through hydrogen bonding or steric effects.
  • 3-Amino group: Provides a site for hydrogen bonding or derivatization, common in bioactive molecules.

Properties

IUPAC Name

6-amino-N-(2,5-dimethoxyphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-30-14-10-11-18(31-2)17(13-14)27-24(29)23-22(26)21-20(19-9-6-12-32-19)15-7-4-3-5-8-16(15)28-25(21)33-23/h6,9-13H,3-5,7-8,26H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHOSWXZRSOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic molecule with potential biological activities. Its unique structure suggests possible applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula: C25H25N3O4S
  • Molecular Weight: 463.55 g/mol
  • CAS Number: 799782-50-6

The biological activity of this compound is thought to involve several mechanisms:

  • DNA Binding: Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially inhibiting DNA-dependent enzymes and affecting cell proliferation .
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, which could lead to anti-inflammatory or anti-cancer effects.

Antitumor Activity

Research has indicated that derivatives similar to this compound can exhibit significant antitumor properties. For instance:

  • In Vitro Studies: Compounds with similar structures were tested against various cancer cell lines (e.g., A549, HCC827) using MTS cytotoxicity assays. Results showed that certain derivatives had IC50 values in the micromolar range, indicating effective inhibition of cell growth .
CompoundCell LineIC50 (μM)
Similar Compound AA5496.26 ± 0.33
Similar Compound BHCC82720.46 ± 8.63

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of compounds containing similar furan and thieno structures:

  • Broad Spectrum Activity: Certain furan derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that modifications in the structure can enhance antimicrobial properties .

Case Studies

  • Case Study on Antitumor Efficacy:
    A study involving a series of furan-based compounds demonstrated that modifications at specific positions (like the introduction of methoxy groups) significantly enhanced their cytotoxicity against lung cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound could be promising candidates for further development in cancer therapy .
  • Antimicrobial Evaluation:
    Another research effort focused on evaluating the antimicrobial activity of furan derivatives against pathogenic bacteria. The results suggested that compounds with a furan moiety exhibited considerable inhibition zones against tested strains, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Core Ring Systems

Compound Name Core Structure Ring Size Substituents (Position 4) Carboxamide Group Evidence ID
Target Compound Cyclohepta[b]thieno[3,2-e]pyridine 7-membered Furan-2-yl N-(2,5-dimethoxyphenyl) N/A
KuSaSch100 Cyclopenta[b]thieno[3,2-e]pyridine 5-membered Phenyl N-(4-chlorophenyl)
CID 1023422 Cyclohepta[b]thieno[3,2-e]pyridine 7-membered None (fluorophenyl at C2) N-(2-fluorophenyl)
CID 1230505 Cyclohepta[b]thieno[3,2-e]pyridine 7-membered None N-(2-naphthyl)
3-amino-N-(2-methylphenyl)-4-(trifluoromethyl)... Cycloocta[b]thieno[3,2-e]pyridine 8-membered Trifluoromethyl N-(2-methylphenyl)

Key Observations :

  • Furan-2-yl (target) vs. phenyl (KuSaSch100) substituents alter electronic properties; furan’s oxygen may enhance solubility compared to hydrophobic aryl groups .

Physical Properties

Property Target Compound (Predicted) KuSaSch100 CID 1023422 CID 1230505
Molecular Weight ~450 g/mol 447.93 g/mol 355.43 g/mol 379.49 g/mol
Melting Point 240–260°C (estimated) <250°C Not reported Not reported
LogP (Predicted) ~4.5 5.2 3.8 5.0
Hydrogen Bond Acceptors 6 5 5 4

Key Observations :

  • The 2,5-dimethoxyphenyl group in the target compound likely reduces LogP compared to chlorophenyl analogs (e.g., KuSaSch100), improving aqueous solubility .
  • Higher molecular weight due to the cyclohepta ring and furan substituent may impact bioavailability.

Antiplasmodial Activity

  • KuSaSch100 and KuSaSch101 exhibit IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum, attributed to their chloro/fluorophenyl groups enhancing membrane penetration .
  • Target Compound : The furan-2-yl group may reduce antiplasmodial potency compared to phenyl analogs due to decreased hydrophobicity but could improve selectivity.

Anticancer Potential

  • Thienopyridines with trifluoromethyl groups (e.g., ) show EGFR/VEGFR-2 inhibition (IC₅₀: 50–100 nM) .
  • The 3-amino group in the target compound could facilitate interactions with kinase ATP-binding pockets, similar to reported derivatives .

ADME Profiles

  • Methoxy groups (target compound) may enhance metabolic stability compared to halogenated analogs .
  • The cyclohepta ring’s rigidity could reduce CYP450-mediated oxidation, extending half-life .

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with a thienopyridine core functionalized via nucleophilic substitution or condensation. For example, refluxing 4-chloro-cyclohepta[b]thieno[3,2-e]pyridine derivatives with substituted benzenesulfonamides in isopropanol (10–12 hours) yields carboxamide analogs . Purification via recrystallization from ethanol or chromatography (e.g., dichloromethane/ethyl acetate) ensures purity. Optimization may involve adjusting reaction time, solvent polarity, or catalyst loading to suppress side products.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents and confirm regioselectivity (e.g., furan-2-yl vs. methoxyphenyl groups) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray diffraction : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, essential for absolute configuration determination .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Standard assays include:

  • Cell viability : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme inhibition : Kinase or receptor-binding assays (e.g., EGFR/VEGFR-2) using fluorescence polarization or radiometric methods .
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Systematic modifications to the furan-2-yl , dimethoxyphenyl , or cyclohepta[b]thieno moieties can alter steric/electronic profiles. For example:

  • Replacing the furan with thiophene improves lipophilicity and membrane permeability .
  • Introducing electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring enhances target affinity .
  • Docking studies (AutoDock, Schrödinger) predict binding modes to EGFR/VEGFR-2, guiding rational substitutions .

Q. What computational strategies resolve contradictions in biological data across studies?

  • QSAR modeling : Correlates physicochemical descriptors (logP, polar surface area) with IC50_{50} values to identify outliers .
  • Molecular dynamics simulations : Assess target-ligand stability over time (e.g., RMSD plots) to explain variability in enzyme inhibition .
  • Meta-analysis : Cross-validate data using orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement .

Q. How can metabolic stability and off-target effects be evaluated preclinically?

  • CYP450 inhibition assays : Screen for interactions using human liver microsomes and LC-MS/MS metabolite profiling .
  • Plasma stability studies : Incubate the compound in rodent/human plasma (37°C, 24 hours) to assess degradation kinetics .
  • Off-target profiling : Utilize kinase panels (e.g., Eurofins) or proteome-wide affinity capture to identify unintended targets .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
4-Chloro-thieno[3,2-e]pyridineCore scaffold for nucleophilic substitution
2,5-DimethoxyanilineCarboxamide group donor
Furan-2-yl boronic acidSuzuki coupling for aryl functionalization

Table 2: Common Data Contradictions and Mitigation Strategies

Contradiction TypeResolution ApproachReference
Variability in IC50_{50} valuesStandardize assay conditions (pH, temperature)
Discrepant crystallographic dataRe-refine using SHELXL with TWIN/BASF corrections
Conflicting metabolic profilesCross-validate with in silico ADMET tools (e.g., SwissADME)

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